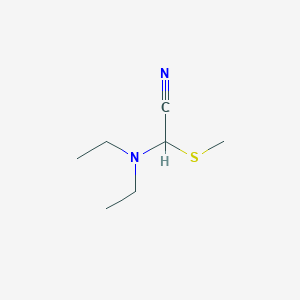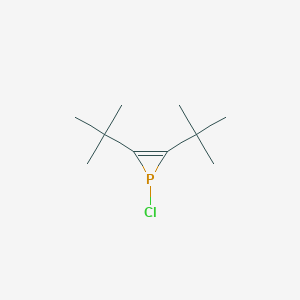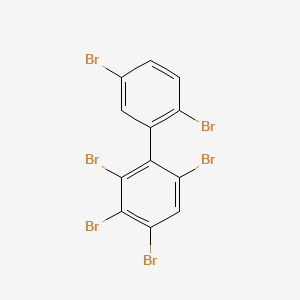![molecular formula C18H34N2O2 B14311500 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione CAS No. 114019-51-1](/img/no-structure.png)
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethylamino group and a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Substitution with Ethylamino Group:
Attachment of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, typically using a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine, dodecyl halides, and other nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as surfactants or polymers.
Wirkmechanismus
The mechanism of action of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group and the dodecyl chain contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Methylamino)dodecyl]pyrrolidine-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
1-[2-(Ethylamino)hexyl]pyrrolidine-2,5-dione: Similar structure but with a shorter hexyl chain.
Uniqueness
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is unique due to its specific combination of the ethylamino group and the long dodecyl chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Eigenschaften
| 114019-51-1 | |
Molekularformel |
C18H34N2O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-[2-(ethylamino)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H34N2O2/c1-3-5-6-7-8-9-10-11-12-16(19-4-2)15-20-17(21)13-14-18(20)22/h16,19H,3-15H2,1-2H3 |
InChI-Schlüssel |
NAIRZINKFIUIAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN1C(=O)CCC1=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)



![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

